ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 6-position and an ethyl ester group at the 3-position of the pyrazolopyridine core makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazolopyridine core. The final step involves esterification with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Introduction of hydroxyl or carbonyl groups on the pyrazole ring.
Scientific Research Applications
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to purine bases.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This interaction can block the active site of the enzyme, preventing it from catalyzing its normal reaction. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives:
Ethyl 6-amino-1H-pyrazolo[4,3-b]pyridine-3-carboxylate: Similar structure but with an amino group instead of chlorine, showing different reactivity and biological activity.
Ethyl 6-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate: Contains a methyl group, leading to variations in steric and electronic properties.
Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate:
Biological Activity
Ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (ECPC) is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of ECPC, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of ECPC is C9H8ClN3O2, with a molecular weight of approximately 226 Da. The compound features a bicyclic structure comprising both a pyrazole and a pyridine ring, with a chlorine substituent at the 6-position and an ethyl ester group at the 3-position. These structural characteristics contribute to its unique chemical properties and biological activities.
Synthesis of ECPC
The synthesis of ECPC typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Hydrazide : Reaction of 6-chloropyridine-3-carboxylic acid with hydrazine.
- Cyclization : Cyclization of the hydrazide to form the pyrazolopyridine core.
- Esterification : Esterification with ethanol to yield the ethyl ester.
This method can be optimized for large-scale production using continuous flow reactors to enhance yield and purity .
Anticancer Properties
Research indicates that compounds containing the pyrazolo[4,3-b]pyridine scaffold exhibit significant anticancer activity. Specifically, studies have shown that ECPC may inhibit the growth of various cancer cell types, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies demonstrate that ECPC can induce antiproliferative effects on these cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
ECPC has also been evaluated for its antimicrobial properties. The compound's structural similarity to purine bases may enable it to act as an enzyme inhibitor, disrupting cellular processes in microbial pathogens. Preliminary studies indicate promising results against various bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of ECPC is another area of interest. Compounds within the pyrazolo[4,3-b]pyridine class have been documented to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
The precise mechanism of action for ECPC remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially inhibiting enzyme activity by mimicking natural substrates. This interaction could block active sites on enzymes, preventing normal catalytic reactions and interfering with cellular signaling pathways .
Data Summary
The following table summarizes key findings related to the biological activity of ECPC:
Case Studies and Research Findings
Recent studies have highlighted ECPC's potential in various therapeutic contexts:
- Case Study 1 : A study evaluating the anticancer effects of ECPC on MDA-MB-231 cells reported a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Case Study 2 : Research on antimicrobial activity demonstrated that ECPC exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
Properties
IUPAC Name |
ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-6(12-13-8)3-5(10)4-11-7/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOQCLRXLRTRLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1N=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.